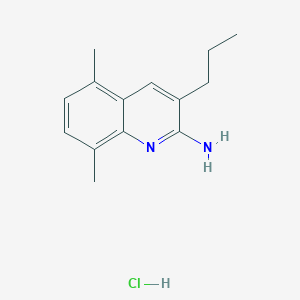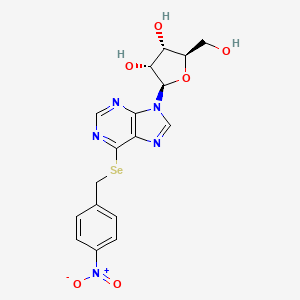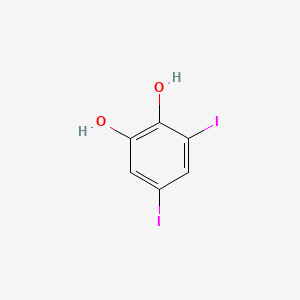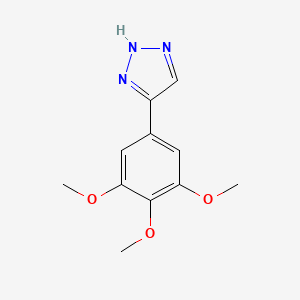![molecular formula C11H8ClN3O2 B13706941 3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)
3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32701996 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32701996 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of various reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of MFCD32701996 often involves scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
MFCD32701996 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in various applications.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD32701996 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products Formed
The major products formed from the reactions of MFCD32701996 depend on the specific reaction and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds with different functional groups.
Scientific Research Applications
MFCD32701996 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: MFCD32701996 is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32701996 involves its interaction with specific molecular targets and pathways The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects
Properties
Molecular Formula |
C11H8ClN3O2 |
|---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
3-amino-6-chloro-2-pyridin-3-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O2/c12-8-4-7(11(16)17)9(13)10(15-8)6-2-1-3-14-5-6/h1-5H,13H2,(H,16,17) |
InChI Key |
IFJIAZPRFKJUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=CC(=N2)Cl)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


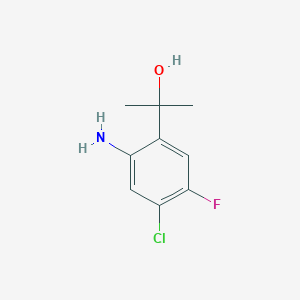
![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)

![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)

![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)
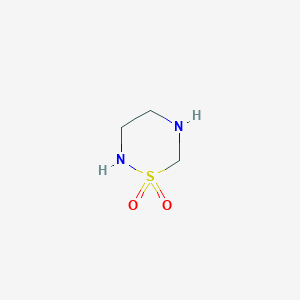
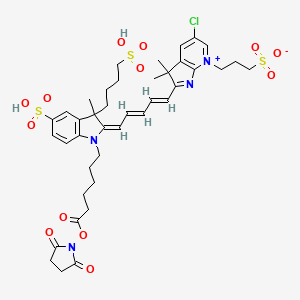
![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)
